Home > Products > Screening Compounds P103787 > 7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol
7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol -

7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol

Catalog Number: EVT-11179193
CAS Number:
Molecular Formula: C8H8N4O
Molecular Weight: 176.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7,8-Dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol is a complex organic compound characterized by its unique bicyclic structure that integrates elements of triazole and pyridazine. This compound belongs to the class of nitrogen-containing heterocycles, which are significant in medicinal chemistry due to their diverse biological activities.

Source

The synthesis and study of this compound have been documented in various scientific publications, emphasizing its potential applications in pharmacology and organic synthesis. Notably, it has been explored for its anticancer properties and other therapeutic potentials .

Classification

This compound can be classified as a triazole derivative due to the presence of the triazole ring in its structure. It also features a pyridazine moiety, categorizing it within the broader class of heterocyclic compounds. Such compounds are often investigated for their biological activities, including anti-inflammatory and anticancer effects .

Synthesis Analysis

Methods

The synthesis of 7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol typically involves multi-step reactions that may include cyclization processes. Common methods reported include:

  • Condensation Reactions: Utilizing hydrazine derivatives and suitable carbonyl compounds under acidic or basic conditions to form the triazole ring.
  • Cyclization Techniques: Employing cyclization reactions that involve the formation of the pyridazine component through appropriate precursors.

Technical Details

One notable synthetic route involves starting with a substituted hydrazine and a suitable aromatic aldehyde in the presence of an acid catalyst. The reaction mixture is usually heated under reflux conditions to facilitate cyclization and subsequent formation of the target compound .

Molecular Structure Analysis

Structure

The molecular structure of 7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol can be represented as follows:

  • Chemical Formula: C₈H₈N₄O
  • Molecular Weight: 180.18 g/mol
  • Structural Features: The compound consists of a cyclopentane ring fused with a triazole and pyridazine rings.

Data

Crystallographic studies have revealed that this compound crystallizes in the orthorhombic system with specific lattice parameters that provide insight into its three-dimensional structure. For instance, single-crystal X-ray diffraction analysis has been utilized to determine precise atomic coordinates and bond lengths .

Chemical Reactions Analysis

Reactions

7,8-Dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol can participate in various chemical reactions:

  • Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in substitution reactions.
  • Oxidation Reactions: The compound may undergo oxidation to form corresponding ketones or aldehydes depending on reaction conditions.

Technical Details

Reactions involving this compound typically require careful control of conditions such as temperature and pH to ensure successful transformation without decomposition. For instance, oxidation reactions may necessitate specific oxidizing agents like potassium permanganate or chromium trioxide under controlled environments .

Mechanism of Action

Process

The mechanism of action for 7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol is primarily linked to its interactions at the molecular level with biological targets. This compound has shown potential as an inhibitor of specific enzymes involved in inflammatory processes.

Data

Studies have indicated that derivatives of this compound exhibit significant inhibitory activity against cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. The half-maximal inhibitory concentration (IC₅₀) values for these derivatives have been reported in various assays .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Can react with electrophiles due to the presence of nucleophilic sites within its structure.

Relevant data from studies indicate that this compound exhibits moderate stability across various pH levels but may degrade under extreme conditions .

Applications

Scientific Uses

7,8-Dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol has garnered interest for several scientific applications:

  • Pharmaceutical Development: Investigated for its potential as an anti-inflammatory and anticancer agent.
  • Synthetic Chemistry: Used as a building block for synthesizing more complex nitrogen-containing heterocycles.

Research continues to explore its efficacy and mechanisms of action in various biological systems, highlighting its importance in drug discovery and development efforts .

Introduction to Triazolopyridazine Scaffolds in Medicinal Chemistry

Structural Classification of Fused Bicyclic and Tricyclic Triazolopyridazines

The structural landscape of triazolopyridazines encompasses diverse fusion patterns that significantly influence their physicochemical behavior and target selectivity. These compounds are systematically classified based on ring connectivity and annelation patterns:

  • Bicyclic Systems: The fundamental [1,2,4]triazolo[4,3-b]pyridazine system consists of a triazole ring fused across the pyridazine bond. Regioisomeric variations include [1,2,4]triazolo[4,3-a]pyridazines and [1,2,4]triazolo[1,5-b]pyridazines, which differ in nitrogen atom positioning and dipole moments. These bicyclic cores exhibit planarity with dipole moments ranging from 4-6 Debye, facilitating strong dipole-dipole interactions and π-π stacking with biological targets. The presence of multiple hydrogen-bond acceptors (N atoms) and potential donors (depending on substituents) enables versatile binding modes [1] [9].

  • Tricyclic Derivatives: Annelation with additional rings dramatically alters physicochemical properties and binding complementarity. The compound 7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol exemplifies a cyclopenta-annelated tricyclic system featuring:

  • A partially saturated cyclopentane ring reducing planarity and enhancing three-dimensional complementarity
  • Hydroxyl group at position 9 providing hydrogen-bonding capacity and polarity
  • Extended π-system across triazolopyridazine enhancing stacking interactions
  • Molecular weight (218.22 g/mol) and moderate lipophilicity (cLogP ~1.2) favorable for membrane permeability

Table 1: Classification of Triazolopyridazine Scaffolds with Key Physicochemical Properties

Scaffold TypeRepresentative StructureDipole Moment (Debye)Hydrogen-Bond AcceptorscLogP RangeTPSA (Ų)
Bicyclic[1,2,4]Triazolo[4,3-b]pyridazine4.224-5-0.5 to 2.550-65
BenzofusedPyridazino[3,4-e][1,2,4]triazolo[3,4-a]phthalazine5.85-61.0-3.570-85
Cyclopenta-fused7,8-Dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol4.940.8-1.575

The cyclopenta fusion in this specific compound introduces a non-planar, electron-rich region while maintaining the essential planarity of the triazolopyridazine pharmacophore. This structural hybrid enables optimal interaction with the hinge regions of kinases while providing enhanced solubility over purely aromatic systems. The hydroxyl group at C9 further increases polarity (TPSA ≈75 Ų) and serves as a hydrogen-bond donor/acceptor switch, crucial for forming bidentate interactions with kinase catalytic domains [3] [7] [8].

Biological Significance of [1,2,4]Triazolo[4,3-b]pyridazine Derivatives

[1,2,4]Triazolo[4,3-b]pyridazine derivatives exhibit diverse pharmacological activities primarily attributed to their ability to engage biological targets through multipoint binding interactions. The bioisosteric relationship of this scaffold with purines enables effective mimicry of ATP in kinase binding domains, while the high dipole moment facilitates strong π-cation and π-π interactions with protein residues:

  • Kinase Inhibition: The tricyclic derivatives demonstrate exceptional affinity for tyrosine and serine/threonine kinases. The cyclopenta-fused triazolopyridazine scaffold specifically inhibits kinases including:
  • Tyrosine Kinase 2 (TYK2): Allosteric inhibition demonstrated by FDA-approved deucravacitinib (containing aminopyridazine) validates this target class. The cyclopenta-triazolopyridazine scaffold mimics the adenine-binding region through complementary hydrogen bonding [1] [9].
  • Phosphoinositide 3-Kinase (PI3K): Molecular docking studies show the tricyclic system occupying the ATP pocket with the hydroxyl group forming critical hydrogen bonds with valine residues [4].
  • Epidermal Growth Factor Receptor (EGFR): Planar triazolopyridazine cores intercalate between hydrophobic residues while the C9 hydroxyl solvates the gatekeeper region [4] .

  • Anticancer Activity: Derivatives demonstrate potent cytotoxicity against multiple cancer cell lines. Structure-activity relationship studies reveal:

  • Hydroxyl substitution enhances activity against breast (MCF-7) and colon (HCT-116) carcinoma cells
  • Cyclopenta fusion improves cellular uptake (log P optimized for membrane penetration)
  • IC₅₀ values typically range 10-50 μM in preliminary screens, with optimized derivatives reaching nanomolar potency [4] [8]

Table 2: Documented Biological Targets and Activities of Triazolopyridazine Derivatives

Biological TargetActivityMechanistic BasisExemplary Compound
Tyrosine Kinase 2 (TYK2)Allosteric inhibitionJH2 domain binding; JAK-STAT pathway modulationDeucravacitinib analogs
Epidermal Growth Factor Receptor (EGFR)Competitive ATP inhibitionHinge region hydrogen bondingThienotriazolopyrimidines
Phosphoinositide 3-Kinase (PI3K)ATP-competitive inhibitionHydrophobic pocket occupancyPictilisib derivatives
Pim KinasesATP-competitive inhibitionSalt bridge formation with Glu121Tricyclic triazolopyridazines
  • Molecular Recognition Advantages: The scaffold's physicochemical properties confer distinct pharmacological advantages:
  • Reduced hERG Liability: The inherent polarity lowers risk of cardiac potassium channel blockade compared to more lipophilic heterocycles
  • Enhanced Solubility: cLogD₇.₄ typically ranges from -1.5 to 1.0, improving aqueous solubility
  • Metabolic Stability: Resistance to cytochrome P450-mediated oxidation due to electron-deficient character
  • Dual Hydrogen-Bonding Capacity: Facilitates strong interactions with catalytic lysine residues and backbone amides in target proteins [1] [9]

The specific hydroxyl substitution in 7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol enables additional hydrogen-bond donation that enhances binding affinity by 2-3 orders of magnitude compared to unsubstituted analogs in kinase inhibition assays. This substitution pattern mimics the crucial pharmacophore features present in advanced clinical candidates targeting oncogenic kinases [7] [10].

Historical Development and Key Pharmacological Applications

The evolution of triazolopyridazine chemistry reflects strategic advances in heterocyclic medicinal chemistry, transitioning from simple bicyclic systems to sophisticated tricyclic architectures with enhanced target selectivity:

  • First Generation (1970s-1990s):
  • Early exploration focused on mono- and bicyclic pyridazines like minaprine (antidepressant) and hydralazine (antihypertensive)
  • Minaprine (1972): Featured 3-aminopyridazine scaffold; withdrawn (1996) due to convulsant side effects
  • Recognition of pyridazine as phenyl bioisostere with improved solubility and reduced CYP inhibition
  • Limited exploration of fused triazolopyridazines during this period [1] [9]

  • Second Generation (2000-2010):

  • Emergence of fused triazolopyridazines as kinase inhibitor scaffolds
  • Patent filings covering tricyclic derivatives as Pim kinase inhibitors (WO2012098387A1)
  • Development of cyclopenta-fused analogs showing improved selectivity profiles over benzofused derivatives
  • Structure-activity relationship studies establishing the critical role of C9 substituents for potency [7] [10]

  • Modern Era (2015-Present):

  • FDA approval of deucravacitinib (2022) containing aminopyridazine core for psoriasis
  • Strategic incorporation of hydroxyl groups to enhance binding affinity and metabolic stability
  • Advanced synthetic methodologies enabling efficient construction of tricyclic systems
  • 7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol emerges as a versatile intermediate for anticancer drug development
  • Molecular hybridization strategies creating chimeric molecules with dual kinase inhibition [1] [4] [9]

Table 3: Evolution of Synthetic Approaches for Tricyclic Triazolopyridazines

Synthetic EraKey MethodologiesLimitationsAdvances Enabled
Early Methods (Pre-2000)1. Hydrazine cyclization of chloropyridazines 2. Condensation of diaminopyridazines with carboxylic acidsLow yields (<30%) Limited substituent diversity Harsh reaction conditionsAccess to simple bicyclic scaffolds
Transitional Methods (2000-2015)1. Pd-catalyzed cross-coupling 2. Microwave-assisted cyclization 3. Regioselective N-alkylationModerate yields (40-60%) Purification challengesIntroduction of aryl/heteroaryl substituents Access to benzofused systems
Modern Methods (2015-Present)1. One-pot assembly from β-enaminoesters 2. Iodine-catalyzed oxidative condensation 3. Flow chemistry cyclizationsStereocontrol challenges in cyclopenta fusionEfficient synthesis of hydroxylated cyclopenta derivatives Late-stage diversification capability Scalable routes to tricyclic cores

Pharmacological applications have expanded significantly with structural innovations:

  • Oncology Applications: The hydroxylated cyclopenta-triazolopyridazines demonstrate potent activity against treatment-resistant cancers through multi-kinase inhibition. Lead compounds show:
  • Inhibition of cancer cell proliferation (GI₅₀ 0.5-5 μM in HCT116 colon carcinoma)
  • Suppression of tumor growth in xenograft models (50-70% reduction at 50 mg/kg)
  • Synergy with checkpoint inhibitors and taxanes [4] [8]
  • Anti-Inflammatory Applications: JAK-STAT pathway inhibition via TYK2 targeting:
  • Selective inhibition of IL-12/IL-23 signaling
  • Reduced cytokine storm phenomena in macrophage models
  • Oral efficacy in rheumatoid arthritis models superior to tofacitinib [1] [9]

  • Emerging Applications:

  • Fibrotic disorders via PDGFR inhibition
  • Neuroinflammation modulation through microglial kinase targeting
  • Antiviral activity against RNA viruses via RdRp inhibition [4]

The strategic incorporation of the hydroxyl group in 7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol represents a significant structure-based design advancement, mimicking the transition state of phosphoryl transfer in kinase catalysis. This molecular innovation, combined with modern synthetic methodologies, positions this scaffold as a privileged structure for next-generation targeted therapies with improved selectivity and reduced off-target effects compared to earlier triazolopyridazine derivatives [1] [7] [9].

Properties

Product Name

7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol

IUPAC Name

1,2,10,11-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),9,11-trien-8-one

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

InChI

InChI=1S/C8H8N4O/c13-7-5-2-1-3-6(5)11-12-4-9-10-8(7)12/h4,11H,1-3H2

InChI Key

KDHXRZNCXNZASM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NN3C=NN=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.